N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-3-5(7)11-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDDGMDRWNFEHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-chloro-N-(5-chloro-4-methyl-1,3-thiazol-2-yl)acetamide with appropriate reagents under controlled conditions. One common method includes the use of mercapto derivatives in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide exhibits significant antimicrobial activity against various bacterial and fungal strains. The thiazole ring is known for its ability to disrupt bacterial lipid biosynthesis, which is crucial for maintaining cell membrane integrity.
Key Findings:
- Bacterial Activity : Studies have shown that derivatives of thiazole compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .
- Fungal Activity : The compound also displays antifungal properties, making it a candidate for further exploration in treating fungal infections .
Anticancer Properties
The anticancer potential of this compound has been investigated extensively. Research indicates that this compound can inhibit the proliferation of various cancer cell lines.
Case Studies:
- MCF-7 Cell Line : In vitro studies demonstrated that the compound significantly reduced cell viability in estrogen receptor-positive breast cancer cells (MCF-7) .
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression in cancer cells .
Anticonvulsant Activity
Recent studies have also evaluated the anticonvulsant properties of compounds related to thiazole derivatives. This compound has shown promise in this area.
Research Insights:
- Seizure Models : In animal models, certain thiazole derivatives exhibited significant anticonvulsant activity, comparable to standard treatments like sodium valproate .
- Structure Activity Relationship (SAR) : The presence of electron-withdrawing groups such as chlorine enhances the anticonvulsant efficacy of these compounds .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- N-(5-Methyl-4-phenylthiazol-2-yl)acetamide
- 2-Chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide
Comparison: N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of a chlorine atom at the 5-position of the thiazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity .
Biological Activity
N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a thiazole ring substituted with a chlorine atom and a methyl group. Its structure can influence its reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's minimum inhibitory concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 3.9 | Inhibits >90% bacterial growth |
| Escherichia coli | >100 | No significant activity |
| Pseudomonas aeruginosa | 10 | Moderate activity |
The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways, although specific targets remain to be fully elucidated .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, with notable effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
| Cell Line | IC50 (μg/mL) | Effect |
|---|---|---|
| MCF-7 | 24.79 | Moderate activity |
| HepG2 | 12.60 | Enhanced activity with substitutions |
The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring and substituents on the phenyl ring can significantly enhance cytotoxicity. For instance, para-substitution with electron-donating groups has been shown to improve activity against cancer cell lines .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at the G2/M phase, leading to reduced proliferation.
- Apoptosis Induction : Evidence suggests that it can trigger apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various pathogens using the broth microdilution method. The results showed potent activity against Staphylococcus aureus, while it was ineffective against E. coli at lower concentrations due to resistance mechanisms .
Study 2: Anticancer Potential
In vitro studies on MCF-7 and HepG2 cell lines demonstrated that modifications to the compound's structure could enhance its anticancer properties. Substituted derivatives exhibited IC50 values ranging from 3.77 to 24.79 µg/mL, indicating promising therapeutic potential .
Q & A
Basic: What are the established synthetic routes for N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves acylation of 2-amino-5-chloro-4-methylthiazole with chloroacetyl chloride or acetic anhydride. A common protocol (adapted from analogous thiazole derivatives) includes:
- Step 1: React 2-amino-5-chloro-4-methylthiazole (1.0 eq) with chloroacetyl chloride (1.1 eq) in anhydrous dioxane or THF under nitrogen .
- Step 2: Add triethylamine (1.2 eq) dropwise at 20–25°C to neutralize HCl byproducts.
- Step 3: Quench with ice water, filter the precipitate, and recrystallize from ethanol-DMF (9:1 v/v) to enhance purity .
Critical Parameters:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–25°C | >80% yield; higher temps risk decomposition |
| Solvent | Dioxane/THF | Minimizes side reactions |
| Stoichiometry | 1:1.1 (amine:acylating agent) | Avoids excess unreacted starting material |
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Confirm acetamide proton signals at δ 2.1–2.3 ppm (CH3CO) and thiazole ring protons at δ 6.8–7.5 ppm. The chloro and methyl substituents on the thiazole cause distinct splitting patterns .
- IR Spectroscopy: Detect amide C=O stretch at ~1650–1680 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .
- Mass Spectrometry (LC-MS): Molecular ion [M+H]+ should match the theoretical m/z (e.g., calculated for C7H8ClN2OS: 217.02) .
- X-ray Crystallography (if crystalline): Use SHELX programs for structure refinement, leveraging high-resolution data to resolve bond lengths and angles .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with variations at the thiazole (e.g., substituent position) or acetamide (e.g., N-alkylation) .
- Biological Assays: Test against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. Compare IC50 values with reference inhibitors.
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities to biological targets (e.g., HER2 kinase) .
Example SAR Table:
| Substituent | Activity (IC50, µM) | Target |
|---|---|---|
| 5-Cl, 4-CH3 | 2.1 ± 0.3 | Kinase X |
| 5-Br, 4-CH3 | 3.8 ± 0.5 | Kinase X |
| 5-Cl, 4-CF3 | 12.4 ± 1.1 | Kinase X |
Advanced: How should researchers resolve contradictions in reported biological activity data for thiazole-acetamide derivatives?
Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles. To address this:
- Replicate Studies: Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Purity Validation: Use HPLC (>98% purity) and elemental analysis to exclude batch variability .
- Control Experiments: Include positive/negative controls (e.g., staurosporine for kinase inhibition) to calibrate activity thresholds .
Case Study: A 2024 study found discrepancies in antimicrobial activity due to solvent residues (DMF) in crude products. Recrystallization resolved the issue .
Basic: What computational tools are recommended for predicting the compound’s physicochemical properties?
Methodological Answer:
- LogP/Solubility: Use ChemAxon or ACD/Labs to predict partition coefficients and aqueous solubility .
- Toxicity: Employ ProTox-II for preliminary toxicity screening (e.g., hepatotoxicity risk) .
- Structural Visualization: ORTEP-3 for crystallographic model rendering and PubChem 3D viewer for conformational analysis .
Advanced: How can reaction conditions be optimized to mitigate low yields in large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl2) to accelerate acylation .
- Solvent Optimization: Replace dioxane with MeCN for better solubility and faster kinetics .
- Scale-Up Protocol:
- Step 1: Use a jacketed reactor for precise temperature control (20–25°C).
- Step 2: Implement inline IR to monitor reaction progress .
- Step 3: Employ centrifugal filtration to reduce recrystallization time .
Advanced: What mechanistic hypotheses exist for this compound’s bioactivity, and how can they be tested?
Methodological Answer:
- Hypothesis 1: The thiazole core acts as a ATP-binding site competitor in kinases.
- Test: Radiolabeled ATP binding assays and competitive inhibition studies .
- Hypothesis 2: The acetamide group mediates hydrogen bonding with catalytic residues.
- Test: Synthesize methylated acetamide analogs and compare activity .
- Hypothesis 3: Chlorine enhances membrane permeability via lipophilicity.
Basic: What analytical parameters are critical for validating synthetic batches?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
